2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide
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Description
2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide, also known as BI-D, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Scientific Research Applications
Anti-inflammatory and Anticancer Applications
A study by Al-Ostoot et al. (2020) focused on the design-based synthesis of an indole acetamide derivative with anti-inflammatory activity, confirmed through in silico modeling targeting the cyclooxygenase COX-1 and 2 domains. The study also explored the compound's geometry optimization and interaction energy studies, revealing its stable structure and potential therapeutic applications Al-Ostoot et al., 2020.
Antimicrobial Activity
Debnath and Ganguly (2015) synthesized a series of indolin-1-yl)-N-aryl acetamide derivatives and evaluated their antibacterial and antifungal activities. Some compounds exhibited promising activities against various pathogenic microorganisms, highlighting the therapeutic potential of acetamide derivatives in treating infections Debnath & Ganguly, 2015.
Antioxidant Properties
A study by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide investigated the effect of hydrogen bonding on the self-assembly process and evaluated the antioxidant activity of the ligands and their complexes. The findings suggest significant antioxidant activity, potentially beneficial in mitigating oxidative stress-related diseases Chkirate et al., 2019.
Synthesis and Structural Analysis
Gowda et al. (2007) reported on the crystal structure of N-(2-Methylphenyl)acetamide, noting its relevance to understanding the conformation and interactions of acetamide derivatives. Such structural insights are crucial for the design of compounds with specific biological activities Gowda et al., 2007.
Anticancer Drug Design
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling targeting the VEGFr receptor. The study emphasizes the compound's potential in cancer therapy, supported by structural analysis and interaction studies Sharma et al., 2018.
properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-17-13-22-14-19(9-12-23(22)26-17)16-25-24(27)15-18-7-10-21(11-8-18)20-5-3-2-4-6-20/h2-14,26H,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPKHPHPTOKJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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